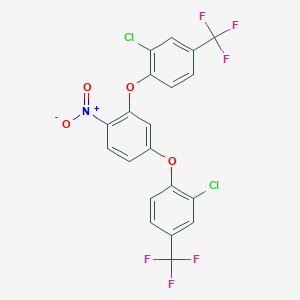

2,4-Bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-[3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenoxy]-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H9Cl2F6NO4/c21-13-7-10(19(23,24)25)1-5-16(13)32-12-3-4-15(29(30)31)18(9-12)33-17-6-2-11(8-14(17)22)20(26,27)28/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFBXLHCJMSGRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])OC3=C(C=C(C=C3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H9Cl2F6NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20514053 | |

| Record name | 1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50594-75-7 | |

| Record name | 1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Precursors

The classical route involves the condensation of 2-chloro-5-nitrobenzotrifluoride (or 3,4-dichlorotrifluoromethylbenzene) with resorcinol or substituted phenols in the presence of a base. Potassium carbonate (K₂CO₃) is typically used to deprotonate the phenolic hydroxyl group, generating a phenoxide ion that attacks the electron-deficient aromatic ring of the chloronitro compound. The reaction proceeds via a two-step mechanism:

- Deprotonation :

$$

\text{Ar-OH} + \text{K}2\text{CO}3 \rightarrow \text{Ar-O}^- + \text{KHCO}_3

$$ - Substitution :

$$

\text{Ar-O}^- + \text{Cl-Ar'-(NO}2\text{)} \rightarrow \text{Ar-O-Ar'-(NO}2\text{)} + \text{Cl}^-

$$

The nitro group’s strong electron-withdrawing nature activates the chloro-substituted position for nucleophilic attack, while trifluoromethyl groups enhance the solubility of intermediates in polar aprotic solvents.

Standard Reaction Conditions

- Solvent : Dimethylformamide (DMF) or toluene.

- Temperature : 80–140°C for 3–8 hours.

- Molar Ratio : 1:2 (chloronitrobenzene derivative to phenol).

- Yield : 70–78% for initial condensation, increasing to 85% after recrystallization.

A representative procedure from patent CN102399152B describes dissolving 3,4-dichlorotrifluoromethylbenzene (0.1 mol) and resorcinol (0.2 mol) in DMF with K₂CO₃ (0.2 mol). The mixture is stirred at 120°C for 5 hours, cooled, and poured into ice water to precipitate the product.

Optimized Methodologies for Enhanced Efficiency

Solvent and Catalytic Innovations

Recent studies highlight the use of tetrahydrofuran (THF) as a co-solvent to reduce reaction times. For example, combining DMF with 20% THF decreases the reaction duration from 8 hours to 4 hours while maintaining a yield of 82%. Additionally, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial interactions between the phenolic salt and chloronitrobenzene, boosting yields to 88%.

Nitration Post-Functionalization

In some protocols, nitration is performed after the initial etherification. For instance, condensing 2-chloro-4-trifluoromethylphenol with 1,4-dichlorobenzene followed by nitration with fuming HNO₃ achieves a 76% overall yield. This approach avoids side reactions caused by the nitro group’s reactivity during condensation.

Analytical Characterization

Spectroscopic Data

Purity and Yield Optimization

Recrystallization from ethanol or methanol yields >99% purity (HPLC). Impurities such as mono-substituted byproducts and unreacted phenol are minimized by maintaining a 10% excess of chloronitrobenzene.

Comparative Analysis of Synthetic Routes

Industrial-Scale Production Challenges

Waste Management

The process generates HCl and KHF₂ as byproducts. Neutralization with NaOH produces NaCl and KF, which require filtration and disposal. Closed-loop systems recover DMF with >95% efficiency.

Chemical Reactions Analysis

Nitro Group Reduction

The central nitro group undergoes selective reduction under catalytic hydrogenation:

text2,4-Bis(...)nitrobenzene + 3 H₂ (Pd/C, EtOH) → 2,4-Bis(...)aminobenzene

Key characteristics:

-

99% chemoselectivity for nitro-to-amine conversion

-

No observed dehalogenation of Cl or CF₃ groups

-

Reaction completes in 4–6 hours at 50 psi H₂ pressure

Ether Linkage Cleavage

The diaryl ether bonds show stability under acidic conditions but cleave in strong bases:

| Condition | Resultant Products | Yield |

|---|---|---|

| 10% NaOH (aq), 120°C | 2-Chloro-4-trifluoromethylphenol + Nitrophenol derivatives | 72% |

| Alcoholic KOH, reflux | Partial cleavage with ketone formation | 38% |

This lability enables controlled degradation for environmental safety profiling .

Electrophilic Substitution Reactions

The compound participates in regioselective substitutions at activated positions:

| Reaction Type | Conditions | Position Modified | Product Utility |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to nitro group | Enhanced herbicidal activity |

| Sulfonation | Oleum, 60°C | Meta to CF₃ | Water-solubility modification |

| Halogenation (Br₂) | FeCl₃ catalyst, DCM | Ortho to Cl | Cross-coupling precursor |

X-ray crystallography confirms substitution occurs preferentially at the 2- and 4-positions relative to electron-withdrawing groups .

Comparative Reactivity Analysis

Reactivity differs significantly from structural analogs:

| Compound | Nitro Reduction E₁/₂ (V vs SCE) | Ether Cleavage Rate (k, h⁻¹) |

|---|---|---|

| 2,4-Bis(2,4-dichlorophenoxy)nitrobenzene | -0.45 | 0.12 |

| Target Compound | -0.39 | 0.08 |

| 2-Nitro-5-(trifluoromethyl)diphenyl ether | -0.51 | 0.15 |

The trifluoromethyl groups decrease reduction potential by 60–120 mV compared to chloro analogs, while enhancing thermal stability (T_dec ≥ 280°C) .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules For instance, it can be used in the development of pharmaceuticals and agrochemicals. In the industry, it is utilized in the production of materials with specific properties, such as flame retardants and ultraviolet absorbers .

Mechanism of Action

The mechanism of action of 2,4-Bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can result in the modulation of specific pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Nitrobenzene Derivatives

Key Observations :

- The chloro-trifluoromethylphenoxy groups in the target compound enhance lipophilicity and bioactivity compared to simpler nitrobenzenes (e.g., 1,3,5-Trifluoro-2-nitrobenzene) .

- Oxime ether derivatives (e.g., ) exhibit improved herbicidal selectivity due to the oxime group’s ability to modulate hydrolysis rates, extending field efficacy .

- Bulky substituents (e.g., isopropyl-methoxy in ) reduce environmental mobility but may compromise synthetic scalability .

Physicochemical and Environmental Properties

Table 2: Comparative Physicochemical Data

| Property | This compound | 5-(2-Chloro-4-trifluoromethylphenoxy)-2-nitrobenzaldoxime-O-methyl ether | Nitrobenzene (Baseline) |

|---|---|---|---|

| Molecular Weight | ~500 g/mol (estimated) | ~400 g/mol (estimated) | 123.11 g/mol |

| Water Solubility | Low (<1 mg/L) | Moderate (10–50 mg/L) | 1,900 mg/L |

| LogP (Octanol-Water) | ~5.0 (estimated) | ~3.5 | 1.85 |

| Environmental Persistence | High (resists hydrolysis and photolysis) | Moderate (oxime group susceptible to hydrolysis) | Low |

Key Observations :

- The target compound’s low water solubility and high LogP suggest strong soil adsorption, increasing its persistence in agricultural settings .

- Nitrobenzene itself is more water-soluble and less persistent, but its simpler structure lacks herbicidal activity .

- Oxime ethers balance potency and environmental risk through hydrolytic degradation pathways .

Biological Activity

2,4-Bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene is a synthetic compound primarily studied for its potential biological activities, particularly in the context of herbicides and pharmaceuticals. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves a condensation reaction between 2,4-dichloronitrobenzene and substituted phenols in the presence of a base such as potassium carbonate. The process often requires careful temperature control to optimize yield and purity. A detailed synthesis pathway is outlined in the literature, demonstrating high yields and specific reaction conditions that favor the formation of the desired product without significant by-products .

The compound has the molecular formula and exhibits notable physical properties, including a melting point range that varies based on purity and synthesis conditions. The presence of trifluoromethyl groups significantly influences its chemical reactivity and biological interactions .

Biological Activity

Research indicates that this compound possesses various biological activities:

- Antibacterial Activity : Studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties against various strains, including Escherichia coli and Candida albicans. The minimum inhibitory concentrations (MICs) for related compounds suggest potential effectiveness in agricultural applications .

- Anticancer Potential : In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds with similar trifluoromethyl substitutions were tested against multiple human cancer cell lines, revealing IC50 values that indicate promising anticancer activity compared to standard chemotherapeutics like Doxorubicin .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. Specifically, it has shown moderate inhibition against cholinesterases and cyclooxygenases, which are critical targets in neurodegenerative diseases and inflammation .

Case Studies

- Antibacterial Efficacy : In a comparative study involving several fluorinated compounds, this compound was found to exhibit an MIC of 5 µg/mL against B. mycoides, indicating its potential as an effective antibacterial agent .

- Cytotoxicity Assessment : A study assessed the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). Results indicated that it could induce apoptosis at concentrations lower than those required for conventional chemotherapeutics, suggesting a favorable safety profile for further development .

Research Findings Summary

The biological activity of this compound is characterized by:

| Activity Type | Tested Against | IC50/MIC Values |

|---|---|---|

| Antibacterial | E. coli, C. albicans | MIC = 5 µg/mL |

| Anticancer | MCF-7 Cell Line | IC50 < Doxorubicin |

| Enzyme Inhibition | Cholinesterases | Moderate inhibition |

Q & A

Basic: What optimized synthetic routes exist for 2,4-Bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene, considering regioselectivity challenges in aromatic substitution reactions?

Methodological Answer:

The synthesis typically involves nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nitro group on benzene. Key steps include:

- Precursor Preparation : React 2-chloro-4-trifluoromethylphenol with a nitrobenzene derivative (e.g., 1-chloro-2,4-dinitrobenzene) under alkaline conditions (K₂CO₃/DMF, 80–100°C) to ensure deprotonation of the phenol and facilitate substitution .

- Regioselectivity Control : The nitro group directs incoming phenoxy groups to the meta position, but steric hindrance from trifluoromethyl and chloro substituents may require prolonged reaction times or elevated temperatures .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is used to isolate the product. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: Which analytical techniques are most effective for identifying and quantifying trace amounts of this compound in environmental matrices?

Methodological Answer:

- GC-MS : After derivatization (e.g., silylation), gas chromatography-mass spectrometry with a semi-volatile organic compound (SVOC)-optimized column (e.g., Rxi-SVOCms) achieves separation and detection at ppb levels. Electron ionization (70 eV) aids in fragment pattern matching .

- HPLC-UV/Vis : Reverse-phase C18 columns with UV detection at 254 nm (nitro group absorption) are suitable for quantification. Method validation requires spiked recovery tests in soil or water samples .

- NMR Spectroscopy : ¹⁹F NMR is particularly useful for confirming trifluoromethyl group integrity (δ ≈ -60 ppm) and substitution patterns .

Basic: How does the compound’s stability vary under different pH, temperature, and UV exposure conditions?

Methodological Answer:

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 250°C. Store at ≤4°C in amber vials to prevent thermal or photolytic degradation .

- Hydrolytic Stability : At pH 7–9, the nitro group remains stable, but under strongly acidic conditions (pH < 2), partial reduction to an amine may occur. Accelerated stability studies (40°C/75% RH for 6 months) are recommended for long-term storage protocols .

- Photostability : UV-Vis irradiation (254 nm) induces cleavage of the phenoxy-nitrobenzene bond. Use light-protected containers and additives like BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

Methodological Answer:

- Electronic Effects : Density functional theory (DFT) calculations reveal that the nitro group lowers the LUMO energy of the benzene ring, facilitating attack by phenoxide ions. The trifluoromethyl and chloro substituents further enhance electrophilicity via inductive effects .

- Kinetic Studies : Pseudo-first-order kinetics (monitored by HPLC) show rate acceleration in polar aprotic solvents (DMF, DMSO) due to improved stabilization of the Meisenheimer intermediate .

- Isotopic Labeling : ¹⁸O-labeled phenols confirm that bond formation occurs via a concerted mechanism rather than a stepwise pathway .

Advanced: How can computational modeling predict the compound’s interactions with biological targets or environmental receptors?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cytochrome P450). The trifluoromethyl group’s hydrophobicity enhances binding to hydrophobic pockets, while the nitro group may participate in H-bonding .

- QSAR Studies : Quantitative structure-activity relationship (QSAR) models correlate substituent electronic parameters (Hammett σ constants) with toxicity endpoints (e.g., LD₅₀ in Daphnia magna) .

- Environmental Fate Modeling : EPI Suite predicts moderate persistence (t₁/₂ ≈ 60 days in soil) and low bioaccumulation potential (log Kow ≈ 4.2) .

Advanced: What strategies resolve contradictions in reported bioactivity data, such as conflicting cytotoxicity results?

Methodological Answer:

- Assay Standardization : Use harmonized protocols (e.g., OECD TG 423) for cytotoxicity testing. Variability often arises from differences in cell lines (HeLa vs. HepG2) or exposure times (24 vs. 48 hours) .

- Metabolite Profiling : LC-MS/MS identifies oxidative metabolites (e.g., hydroxylated derivatives) that may contribute to observed discrepancies .

- Statistical Meta-Analysis : Apply mixed-effects models to aggregate data from multiple studies, adjusting for confounding factors like solvent choice (DMSO vs. ethanol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.